2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride
CAS No.:
Cat. No.: VC20381015
Molecular Formula: C12H15ClF3N3O
Molecular Weight: 309.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClF3N3O |
|---|---|
| Molecular Weight | 309.71 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-piperidin-4-yl-N-pyridin-3-ylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3N3O.ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;/h1-2,5,8-9,16H,3-4,6-7H2;1H |
| Standard InChI Key | BXCNPRNSYFTCQM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1N(C2=CN=CC=C2)C(=O)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central acetamide backbone substituted with a trifluoromethyl group (), a piperidin-4-yl group, and a pyridin-3-yl group. The piperidine and pyridine rings contribute to its conformational flexibility and hydrogen-bonding capabilities, while the group enhances electrophilicity and metabolic stability. The hydrochloride salt form improves solubility in polar solvents, a critical factor for pharmaceutical applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.71 g/mol |
| Salt Form | Hydrochloride |
| Solubility | Soluble in polar solvents |
| Electrophilic Sites | Carbonyl carbon () |
The trifluoromethyl group significantly influences the compound’s electronic properties, increasing the electrophilicity of the adjacent carbonyl carbon and facilitating nucleophilic substitution reactions.
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis typically involves a multi-step approach:
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Formation of the Acetamide Backbone: Reacting trifluoroacetic acid derivatives with piperidin-4-amine and pyridin-3-amine under controlled pH and temperature conditions.
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Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Trifluoroacetyl chloride, DCM, 0–5°C | 65% |
| 2 | HCl (gaseous), ethanol, room temperature | 85% |
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the trifluoroacetyl intermediate and optimizing stoichiometry to minimize byproducts.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer during the exothermic acylation step. Purification via recrystallization from ethanol-water mixtures ensures high purity (>98%).
| Target | Assay Type | Result |
|---|---|---|
| σ-1 Receptor | Radioligand binding | K = 89 nM |
| Topoisomerase II | Enzymatic assay | IC = 45 μM |
Comparative Analysis with Structural Analogues
Key Differentiators
Compared to N-(piperidin-4-yl)acetamide derivatives, this compound’s pyridine ring enhances π-π stacking interactions with aromatic residues in target proteins. The group confers greater metabolic stability than non-fluorinated analogues, as evidenced by a 3-fold increase in plasma half-life in murine models.
Therapeutic Advantages
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Bioavailability: LogP = 1.2, balancing hydrophilicity and membrane permeability.
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Selectivity: 10-fold higher affinity for σ-1 receptors over σ-2 subtypes, reducing off-target effects.
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